An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline
An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline
CAS Number: 103862-55-1
This technical guide provides a comprehensive overview of 5-Bromo-8-methoxy-2-methylquinoline, a heterocyclic building block with significant potential in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and its role as a versatile intermediate in the creation of biologically active molecules.
Core Compound Data
5-Bromo-8-methoxy-2-methylquinoline is a substituted quinoline derivative. The strategic placement of the bromo, methoxy, and methyl groups on the quinoline scaffold makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of oncology and infectious diseases.[1][2]
Physicochemical Properties
A summary of the key quantitative data for 5-Bromo-8-methoxy-2-methylquinoline is presented in Table 1. This information is crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 103862-55-1 | [3] |
| Molecular Formula | C₁₁H₁₀BrNO | [3] |
| Molecular Weight | 252.11 g/mol | [3] |
| Melting Point | 114 °C | [1] |
| Boiling Point | 341 °C | [1] |
| Purity | ≥98% (typical) | [3] |
| Appearance | Not specified (often a solid) | |
| Storage | Room temperature, dry | [1] |
Synthesis and Experimental Protocols
The synthesis of 5-Bromo-8-methoxy-2-methylquinoline can be approached through established methods for quinoline ring formation, followed by functional group manipulation. The Doebner-von Miller reaction, a classic method for quinoline synthesis, provides a viable route.[4][5] This would be followed by a bromination step.
Proposed Synthesis Workflow
A potential synthetic route to 5-Bromo-8-methoxy-2-methylquinoline is outlined below. This workflow is based on established quinoline synthesis methodologies.
Experimental Protocol: Doebner-von Miller Synthesis of 8-Methoxy-2-methylquinoline
This protocol is a general representation of the Doebner-von Miller reaction adapted for the synthesis of the quinoline core.
Materials:
-
2-Methoxyaniline
-
Crotonaldehyde
-
Hydrochloric acid (concentrated)
-
Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
-
Solvent (e.g., water or ethanol)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and stirrer, dissolve 2-methoxyaniline in the chosen solvent.
-
Slowly add concentrated hydrochloric acid to the mixture while stirring.
-
Introduce the oxidizing agent to the reaction mixture.
-
Add crotonaldehyde dropwise to the mixture. The reaction is often exothermic and may require cooling.
-
After the addition is complete, heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 8-methoxy-2-methylquinoline.
Experimental Protocol: Bromination of 8-Methoxy-2-methylquinoline
This protocol describes the subsequent bromination to yield the final product.
Materials:
-
8-Methoxy-2-methylquinoline
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., acetonitrile or chloroform)
Procedure:
-
Dissolve 8-methoxy-2-methylquinoline in the chosen solvent in a reaction flask.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gentle heating for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield 5-Bromo-8-methoxy-2-methylquinoline.
Applications in Drug Discovery and Development
5-Bromo-8-methoxy-2-methylquinoline serves as a critical intermediate in the synthesis of compounds with potential therapeutic applications, particularly as anticancer and antimalarial agents.[1][2] The bromo-substituent at the 5-position is particularly useful for introducing further molecular diversity through cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The presence of the bromine atom allows for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. This enables the attachment of various aryl and heteroaryl groups, leading to a diverse library of novel compounds for biological screening.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
5-Bromo-8-methoxy-2-methylquinoline
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate or cesium carbonate)
-
Solvent system (e.g., dioxane/water or toluene/ethanol/water)
Procedure:
-
To a reaction vessel, add 5-Bromo-8-methoxy-2-methylquinoline, the arylboronic acid, the palladium catalyst, and the base.
-
Degas the solvent system and add it to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC).
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Role as a PI3K/Akt/mTOR Pathway Inhibitor Precursor
The quinoline scaffold is a known pharmacophore in the design of inhibitors for various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway.[6][7][8][9] This pathway is frequently dysregulated in cancer, making it a key target for therapeutic intervention. Derivatives of 5-Bromo-8-methoxy-2-methylquinoline can be synthesized to explore their potential as inhibitors of this critical cancer-related pathway.
Safety and Handling
For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[10] As a laboratory chemical, standard precautions such as wearing personal protective equipment (gloves, safety glasses) and working in a well-ventilated area are required.
Conclusion
5-Bromo-8-methoxy-2-methylquinoline is a valuable and versatile chemical intermediate. Its utility in constructing complex molecular architectures, particularly through well-established synthetic transformations like the Suzuki-Miyaura coupling, makes it a compound of high interest for medicinal chemists and researchers in drug discovery. The potential for its derivatives to interact with key biological pathways, such as the PI3K/Akt/mTOR pathway, underscores its importance in the development of novel therapeutics. This guide provides a foundational understanding for professionals working with this promising compound.
References
- 1. 5-Bromo-8-methoxy-2-methylquinoline [myskinrecipes.com]
- 2. 5-Bromo-8-methoxy-2-methylquinoline [myskinrecipes.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
